3-Fluoro-5-nitrobenzamide
Overview
Description
3-Fluoro-5-nitrobenzamide is a synthetic organic compound primarily utilized as a building block or intermediate in various chemical syntheses. Its structure consists of a benzamide core with a fluorine atom at the 3-position and a nitro group at the 5-position. This compound is known for its applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzamide typically involves the nitration of 3-fluorobenzamide. The reaction mixture is heated to 70°C and stirred for 24 hours. After cooling to 0°C, liquid ammonia solution is added, and the solidified product is filtered and washed with water to obtain this compound as an off-white solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be substituted by various nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Reduction Products: 3-Fluoro-5-aminobenzamide.
Oxidation Products: Oxidized derivatives of the benzamide core.
Scientific Research Applications
3-Fluoro-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 3-Fluoro-4-nitrobenzamide
- 3-Fluoro-2-nitrobenzamide
- 4-Fluoro-5-nitrobenzamide
Comparison: 3-Fluoro-5-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications .
Biological Activity
3-Fluoro-5-nitrobenzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a fluorine atom at the 3-position and a nitro group at the 5-position. This structural arrangement is crucial for its biological activity, as both the fluorine and nitro groups can influence the compound’s reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 172.13 g/mol |
Melting Point | 110-112 °C |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components such as DNA and proteins, leading to various biological effects. The fluorine atom enhances the compound's stability and reactivity, facilitating its participation in biochemical pathways critical for therapeutic applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant (MDR) organisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Its potential mechanisms include inducing apoptosis in cancer cells and inhibiting cell proliferation.
Case Study: Anticancer Mechanisms
Research focused on the effects of this compound on various cancer cell lines demonstrated that it could induce cell cycle arrest and apoptosis. For instance, treatment with this compound led to an increase in reactive oxygen species (ROS) levels in A549 lung cancer cells, which correlated with enhanced cytotoxicity. The compound was observed to down-regulate cyclin B1 expression, indicating its role in disrupting normal cell cycle progression .
Comparative Analysis with Analogues
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected analogues:
Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | 8 | 15 | Antibacterial/Anticancer |
4-Fluoro-2-nitroaniline | 12 | 25 | Antibacterial |
Nitrobenzamide | 20 | 30 | Anticancer |
Properties
IUPAC Name |
3-fluoro-5-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQDJNUUWYCZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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